Sesbanimide
Overview
Description
Sesbanimide is a cytotoxic polyketide compound first isolated from the seeds of the plant Sesbania drummondii It belongs to a family of glutarimide-containing polyketides, which are known for their potent biological activities, particularly their cytotoxic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sesbanimide involves several key steps. One notable synthetic route includes the reaction of cyclopentadiene with glyoxylic acid to form a bicyclic lactone intermediate. This intermediate undergoes further transformations, including conjugate addition and cyclization reactions, to yield this compound. The use of lithium perchlorate in diethyl ether is a critical condition for promoting the conjugate addition step .
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with large-scale synthesis. advancements in synthetic biology and microbial fermentation may offer potential avenues for industrial production in the future.
Chemical Reactions Analysis
Types of Reactions: Sesbanimide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varying biological activities.
Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its cytotoxic properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enabling the synthesis of novel analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various this compound analogs with modified functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
Sesbanimide has a wide range of scientific research applications, including:
Chemistry: this compound serves as a valuable compound for studying polyketide biosynthesis and the development of synthetic methodologies.
Biology: Its cytotoxic properties make it a useful tool for investigating cellular processes and mechanisms of cell death.
Industry: While industrial applications are limited, this compound’s unique structure and biological activity make it a candidate for future drug development and biotechnological applications.
Mechanism of Action
Sesbanimide is part of a family of glutarimide-containing polyketides, which includes compounds such as this compound D, E, and F. These compounds share similar structural features but differ in their specific functional groups and stereochemistry. This compound R, for example, exhibits an additional arginine moiety, which distinguishes it from other sesbanimides . The unique structural variations among these compounds contribute to their diverse biological activities and potential therapeutic applications.
Comparison with Similar Compounds
- Sesbanimide D
- This compound E
- This compound F
- Eusynstyelamide B
- Ent-eusynstyelamide B
This compound’s uniqueness lies in its specific structural features and potent cytotoxic activity, making it a valuable compound for scientific research and potential therapeutic development.
Properties
IUPAC Name |
4-[5-hydroxy-6-(2-hydroxy-3-methyl-4-methylideneoxolan-2-yl)-1,3-dioxan-4-yl]piperidine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO7/c1-7-5-23-15(20,8(7)2)14-12(19)13(21-6-22-14)9-3-10(17)16-11(18)4-9/h8-9,12-14,19-20H,1,3-6H2,2H3,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQATHQJWVNXEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C)COC1(C2C(C(OCO2)C3CC(=O)NC(=O)C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85719-78-4, 92282-10-5 | |
Record name | Sesbanimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085719784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SESBANIMIDE B | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370346 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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